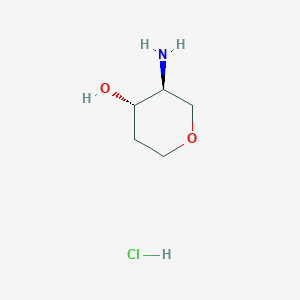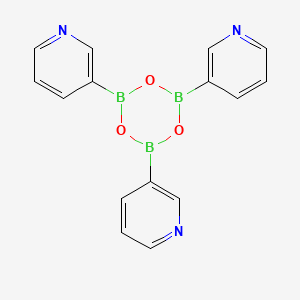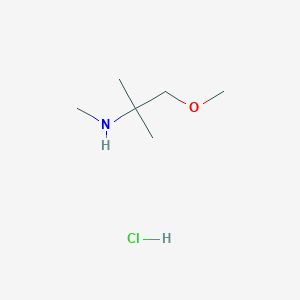
trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride
説明
“trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride” is a chemical compound with the CAS number 1630906-89-6 . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular formula of “trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride” is C5H12ClNO2 . Its molecular weight is 153.61 .Physical And Chemical Properties Analysis
The physical form of “trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride” is solid . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Hybrid Catalysts for Synthesis
Trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride plays a crucial role in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, are utilized in one-pot multicomponent reactions to develop various derivatives. This review emphasizes the importance of these catalysts from 1992 to 2022, showcasing the broad catalytic applications for developing lead molecules (Parmar, Vala, & Patel, 2023).
Therapeutic Applications
Another significant application is in the therapeutic domain, where trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride-related compounds, specifically pyrazolines, exhibit diverse biological properties. These properties have spurred research into their use as antimicrobial, anti-inflammatory, antidepressant, and anticancer agents. Pyrazoline derivatives are highlighted for their pharmacological effects, including acting as cannabinoid CB1 receptor antagonists and possessing antiepileptic, antitrypanosomal, antiviral activities, among others (Shaaban, Mayhoub, & Farag, 2012).
Organocatalysts in Cyclocondensation
In the realm of cyclocondensation, trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride serves as a precursor for the synthesis of tetrahydrobenzo[b]pyrans using organocatalysts. These compounds have considerable importance due to their presence in naturally occurring compounds and pharmaceuticals. The review discusses the organocatalytic approaches for synthesizing these heterocyclic compounds, highlighting the green chemistry aspects such as the use of water as a solvent (Kiyani, 2018).
Pyrazole Heterocycles Synthesis
Trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride-related compounds are extensively used as synthons in organic synthesis, especially in the creation of pyrazole heterocycles. These compounds are recognized for their wide-ranging biological activities, such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis approaches involve condensation followed by cyclization, employing various reagents to achieve high yields under both simple and microwave-aided reaction conditions (Dar & Shamsuzzaman, 2015).
Control Strategies for Pyrazines Generation
In food science, the compound's derivatives are instrumental in understanding and controlling the generation of pyrazines through the Maillard reaction, which contributes to baking, roasted, and nutty flavors in food products. This research outlines strategies to promote or inhibit pyrazine formation, offering insights into food processing and flavor enhancement (Yu et al., 2021).
特性
IUPAC Name |
(3S,4S)-3-aminooxan-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-4-3-8-2-1-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJKFFBPVORSEB-FHAQVOQBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@H]1O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride | |
CAS RN |
1630906-89-6 | |
| Record name | threo-Pentitol, 2-amino-1,5-anhydro-2,4-dideoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rac-(3R,4R)-3-aminooxan-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1H-Pyrrole, 2,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3048202.png)




![Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3048212.png)